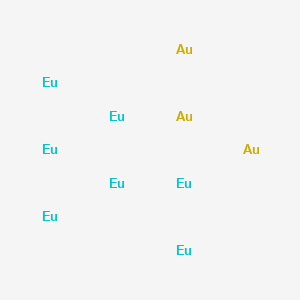
Europium;gold
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Europium;gold is a compound formed by the combination of europium and gold. Europium is a rare earth element known for its luminescent properties, while gold is a precious metal with a long history of use in various applications, including electronics, jewelry, and medicine. The combination of these two elements results in a compound with unique properties that can be utilized in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Solid-State Reaction: One common method for synthesizing this compound compounds is through a solid-state reaction. This involves mixing europium oxide with gold powder and heating the mixture at high temperatures (around 800°C) in a vacuum or inert atmosphere to prevent oxidation.
Chemical Vapor Deposition: Another method involves the use of chemical vapor deposition, where europium and gold precursors are vaporized and then deposited onto a substrate to form the compound.
Industrial Production Methods:
Reduction of Europium Oxide: In industrial settings, europium oxide can be reduced with metallic gold at high temperatures to produce this compound compounds. This method ensures high purity and control over the stoichiometry of the final product.
Types of Reactions:
Oxidation: this compound compounds can undergo oxidation reactions, where europium is oxidized to its +3 oxidation state.
Reduction: These compounds can also be reduced, especially in the presence of strong reducing agents.
Substitution: Substitution reactions can occur where ligands or other atoms replace europium or gold in the compound.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen and halogens.
Reducing Agents: Strong reducing agents such as hydrogen or lithium aluminum hydride can be used.
Reaction Conditions: Reactions typically occur at high temperatures and may require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed:
Oxides: Oxidation of this compound can produce europium oxide and gold oxide.
Halides: Reaction with halogens can produce europium halides and gold halides.
Chemistry:
Catalysis: this compound compounds are used as catalysts in various chemical reactions due to their unique electronic properties.
Luminescent Materials: These compounds are utilized in the development of luminescent materials for displays and lighting.
Biology:
Biomarkers: this compound compounds can be used as biomarkers in biological research due to their luminescent properties.
Medicine:
Imaging Agents: In medical imaging, this compound compounds are used as contrast agents due to their ability to enhance image clarity.
Industry:
Electronics: These compounds are used in the manufacturing of electronic components, including semiconductors and sensors.
Anti-Counterfeiting: this compound compounds are used in anti-counterfeiting measures due to their unique luminescent properties.
Mecanismo De Acción
The mechanism by which europium;gold compounds exert their effects involves the interaction of europium and gold atoms with their molecular targets. Europium’s luminescent properties are due to the excitation of electrons to higher energy levels, which then emit light upon returning to their ground state. Gold’s high conductivity and stability enhance the overall properties of the compound, making it suitable for various applications.
Comparación Con Compuestos Similares
Europium Oxide: Europium oxide is a common compound of europium used in similar applications, particularly in luminescent materials.
Gold Nanoparticles: Gold nanoparticles are widely used in medical and industrial applications due to their unique properties.
Uniqueness of Europium;gold:
Combination of Properties: The combination of europium’s luminescent properties and gold’s stability and conductivity makes this compound compounds unique and highly versatile.
Enhanced Applications: The synergistic effects of europium and gold in the compound enhance its applications in catalysis, imaging, and anti-counterfeiting measures.
Propiedades
Número CAS |
92413-76-8 |
|---|---|
Fórmula molecular |
Au3Eu7 |
Peso molecular |
1654.65 g/mol |
Nombre IUPAC |
europium;gold |
InChI |
InChI=1S/3Au.7Eu |
Clave InChI |
ZMRVWZGZWBTYHL-UHFFFAOYSA-N |
SMILES canónico |
[Eu].[Eu].[Eu].[Eu].[Eu].[Eu].[Eu].[Au].[Au].[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



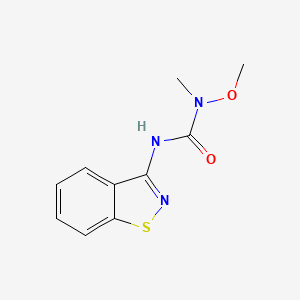
![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
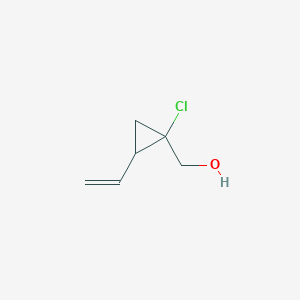
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)
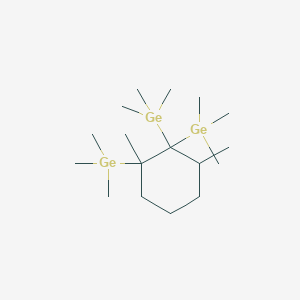

![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
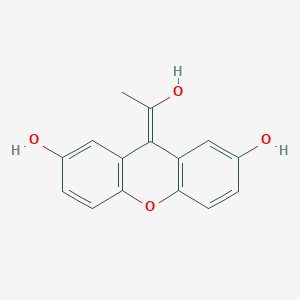
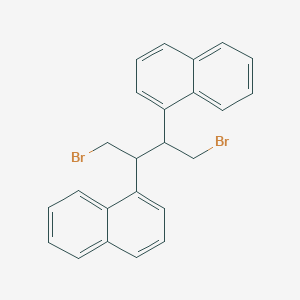
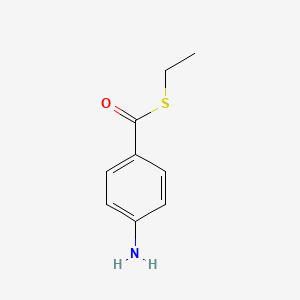

![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)

